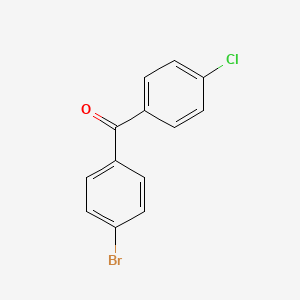

(4-Bromophenyl)(4-chlorophenyl)methanone

Description

(4-Bromophenyl)(4-chlorophenyl)methanone is a diaryl ketone featuring bromine and chlorine substituents at the para positions of two aromatic rings. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the halogens. Its synthesis typically involves Friedel-Crafts acylation or coupling reactions, yielding derivatives with distinct physicochemical and biological properties .

Properties

IUPAC Name |

(4-bromophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCXGILCMIOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373601 | |

| Record name | (4-bromophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-57-5 | |

| Record name | (4-bromophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)(4-chlorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 4-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of substituted benzophenones.

Reduction: Formation of (4-Bromophenyl)(4-chlorophenyl)methanol.

Oxidation: Formation of (4-Bromophenyl)(4-chlorophenyl)carboxylic acid.

Scientific Research Applications

(4-Bromophenyl)(4-chlorophenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Solubility

- (4-Bromophenyl)(4-chlorophenyl)methanone: High melting point (~262–264°C) due to halogen-mediated crystal packing and intermolecular interactions .

- Bromine vs. Chlorine : Brominated analogs generally exhibit higher molecular weights and melting points than chlorinated ones (e.g., 751.8073 vs. 576.0093 HRMS) .

- Solubility : Bromine’s polarizability enhances lipophilicity, reducing aqueous solubility compared to fluorine derivatives .

Table 2: Physical Properties of Halogenated Methanones

Anticancer and Anti-Inflammatory Activity

- Inhibitory Activity : Substitution with 4-bromophenyl (Compound 7) decreases inhibitory activity compared to 4-chlorophenyl (Compound 21, IC₅₀ = 4.177 μM) in certain assays, highlighting target-specific halogen effects .

- Anti-Inflammatory Action : Derivatives like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit 59.5% inhibition, comparable to indomethacin (64.3%), suggesting synergistic halogen effects .

Cytotoxicity and Target Engagement

- Benzofuran Derivatives: (5-Bromo-3-hydroxybenzofuran-2-yl)(4-chlorophenyl)methanone shows potent cytotoxicity against Hep-G2 cells (IC₅₀ = 1.39–8.03 μM), outperforming fluorophenyl analogs .

- Potassium Channel Inhibition : Bromophenyl/chlorophenyl-containing inhibitors (e.g., BAY10000493) bind intracellular vestibules of K2P3.1 channels, leveraging halogen hydrophobicity for enhanced affinity .

Electronic and Photophysical Properties

- Carbazole Derivatives : BrCz-Br (4-bromophenyl) exhibits enhanced phosphorescence in poly(vinyl alcohol) films compared to BrCz-Cl (4-chlorophenyl), attributed to bromine’s heavy-atom effect .

- Optical Rotation : Enantiomers of bromophenyl/chlorophenyl piperazine inhibitors (e.g., compounds 52a/b) show distinct optical properties, critical for chiral drug development .

Biological Activity

(4-Bromophenyl)(4-chlorophenyl)methanone, a compound featuring both bromine and chlorine substituents on phenyl rings, has garnered interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms can enhance lipophilicity and influence the compound's interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C13H8BrClO. Its structure consists of a central carbonyl group (C=O) bonded to two phenyl rings, one substituted with a bromine atom and the other with a chlorine atom. The unique electronic properties imparted by these halogens may contribute to its biological effects.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of pharmacological activities:

- Antimicrobial Activity : Halogenated phenyl compounds have been reported to possess significant antimicrobial properties. For instance, studies show that this compound can inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar configurations have demonstrated anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Some derivatives of halogenated phenyl compounds have shown promise in cancer treatment by inducing apoptosis in tumor cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other halogenated compounds that inhibit monoamine oxidase (MAO) or cyclooxygenase (COX) enzymes.

- Receptor Interaction : The structural characteristics may allow it to bind effectively to various receptors, modulating signaling pathways related to inflammation and cell proliferation.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of halogenated methanones found that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound reduced the production of nitric oxide in lipopolysaccharide-stimulated macrophages by 50%, suggesting a strong anti-inflammatory effect.

- Antitumor Research : A preliminary study on cancer cell lines showed that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, highlighting its potential as an antitumor agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-N-(4-bromophenyl)pyrazole | Chlorine and bromine substitutions | Antimicrobial, anti-inflammatory |

| 5-Amino-3-methylpyrazole | Methyl substitution instead of bromine | Antitumor activity |

| 1-(3-Chlorophenyl)-2-methylpyrazole | Methyl substitution on pyrazole | Anti-inflammatory |

The unique combination of both chlorinated and brominated aromatic systems along with an amino group on a pyrazole core distinguishes this compound from others, potentially enhancing its binding affinity and selectivity towards biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.